Trisodium phosphonoformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

An antiviral agent used in the treatment of cytomegalovirus retinitis. Foscarnet also shows activity against human herpesviruses and HIV.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Trisodium phosphonoformate exhibits significant antiviral properties, particularly against various herpesviruses. It selectively inhibits cell-free DNA polymerase activity induced by herpesvirus, showing effectiveness against herpes simplex virus types 1 and 2, pseudorabies virus, and infectious bovine rhinotracheitis virus in cell culture. Moreover, it has demonstrated therapeutic activity against cutaneous herpes simplex virus infection in guinea pigs when applied topically (Helgstrand et al., 1978).

Therapeutic Effects on Herpesvirus Infections

When used topically, trisodium phosphonoformate shows activity against established cutaneous herpesvirus infections in guinea pigs. It's notably effective even when the treatment is delayed until 48 hours after virus inoculation. This therapeutic effect depends on the concentration of the drug and the duration of treatment. Its significant activity against established infections is also observed when administered intraperitoneally, though less effective compared to topical application (Alenius et al., 1978).

Impact on Cellular Metabolism and Proliferation

Trisodium phosphonoformate, at concentrations inhibiting herpesvirus multiplication, doesn't affect macromolecular synthesis and cell proliferation in HeLa and human lung cells. However, at higher concentrations (2 mM), it reduces DNA synthesis. Interestingly, the inhibition of DNA synthesis and cell proliferation by trisodium phosphonoformate is rapidly reversible upon removal of the drug (Stenberg & Larsson, 1978).

Interaction with Carbonic Anhydrase

Foscarnet (another name for trisodium phosphonoformate) has been found to interact with the metalloenzyme carbonic anhydrase. It acts as both an activator and inhibitor of different carbonic anhydrase isozymes. This interaction is important for understanding the modulation of enzyme activities by small molecules like foscarnet (Temperini et al., 2007).

Coordination Chemistry

Trisodium phosphonoformate has been studied for its coordination behavior towards different metals. This research is essential as it provides insights into its mechanism of action and potential applications in treating viral infections, including drug-resistant cytomegaloviruses and HIV (Martens et al., 2019).

Eigenschaften

Produktname |

Trisodium phosphonoformate |

|---|---|

Molekularformel |

C3H6Na3O15P3 |

Molekulargewicht |

443.96 g/mol |

IUPAC-Name |

trisodium;phosphonoformate |

InChI |

InChI=1S/3CH3O5P.3Na/c3*2-1(3)7(4,5)6;;;/h3*(H,2,3)(H2,4,5,6);;;/q;;;3*+1/p-3 |

InChI-Schlüssel |

YFNGWGVTFYSJHE-UHFFFAOYSA-K |

Kanonische SMILES |

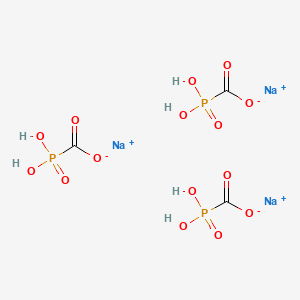

C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.[Na+].[Na+].[Na+] |

Synonyme |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)

![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)

![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)